molecular formula C7H10N2O2 B2447250 Bicyclo[1.1.1]pentane-1,3-dicarboxamide CAS No. 1379318-53-2

Bicyclo[1.1.1]pentane-1,3-dicarboxamide

Cat. No. B2447250
CAS RN: 1379318-53-2
M. Wt: 154.169
InChI Key: PYHITRSVNYVALL-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxamide is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule . The BCP structure has been used as an unusual bioisostere for a phenyl ring .


Synthesis Analysis

The synthesis of this compound involves the construction of the BCP core through the flow photochemical addition of propellane to diacetyl . This process allows the production of the BCP core on a large scale within a day . The haloform reaction of the formed diketone in batch results in Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule due to its unique structure . The BCP structure has been used as an unusual bioisostere for a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving BCP include the flow photochemical addition of propellane to diacetyl, which forms the BCP core . The haloform reaction of the formed diketone in batch results in Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a related compound, has a melting point of 260 °C and a predicted boiling point of 205.3±20.0 °C . Its density is predicted to be 1.864±0.06 g/cm3 .

Scientific Research Applications

Enantioselective Synthesis and Functionalization

Bicyclo[1.1.1]pentanes (BCPs) are valued for their unique structure and strain, offering immense interest in chemical and pharmaceutical communities. A notable application includes enantioselective C–H functionalization, which allows access to chiral substituted BCPs. This method involves using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes to forge new C–C bonds at BCP's tertiary position. This process is significant as it maintains the carbocyclic framework's integrity while allowing for enantioselective activation (Garlets et al., 2020).

Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines

The development of methods to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been achieved. This synthesis involves the sequential addition of magnesium amides and alkyl electrophiles. This method is noted for its mild conditions and the ability to incorporate pharmaceutically relevant amines onto the BCP scaffold, significantly streamlining the synthesis of important BCP building blocks (Hughes et al., 2019).

Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts

Another key application is the synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts through continuous flow-enabled processes. These salts are used in metallaphotoredox conditions to enable cross-coupling with complex aryl halide substrates. This synthesis is important in medicinal chemistry due to BCP motifs' ability to impact key physicochemical properties (VanHeyst et al., 2020).

Radical Acylation for Bicyclo[1.1.1]pentane Ketones

The radical acylation of [1.1.1]propellane with aldehydes to synthesize bicyclo[1.1.1]pentane ketones is another significant application. This method provides a general and mild approach with a broad substrate scope, facilitating the late-stage modification of bioactive molecules and versatile transformation of BCP ketones, making it useful in drug discovery (Li et al., 2022).

Mechanism of Action

The mechanism of action of BCP derivatives in medicinal chemistry often involves replacing benzene rings in bioactive compounds with the BCP structure . This replacement can improve physicochemical properties such as solubility, lower lipophilicity, and higher metabolic stability .

Safety and Hazards

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is classified as Acute Tox. 3 Oral according to its Safety Data Sheet . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The BCP structure has been playing an important role in medicinal chemistry . It has been mentioned in more than 200 patents . The increasing demand from pharmaceutical institutions has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted BCPs and their analogues .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHITRSVNYVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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